molecular formula C13H17BrO2 B13992921 Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate

Cat. No.: B13992921
M. Wt: 285.18 g/mol
InChI Key: CITQCLGXCGVKKE-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C13H17BrO2 It is a derivative of phenylpropanoate and contains a bromoethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate
  • Methyl 2-(4-(2-iodoethyl)phenyl)-2-methylpropanoate
  • Ethyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate

Uniqueness

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential biological activity. The bromoethyl group can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

methyl 2-[4-(2-bromoethyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C13H17BrO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3

InChI Key

CITQCLGXCGVKKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCBr)C(=O)OC

Origin of Product

United States

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